BenchChemオンラインストアへようこそ!

Caldaret

Cardioprotection Ischemia-Reperfusion Injury Infarct Size Reduction

Select Caldaret (MCC-135) for its irreplaceable dual mechanism of action: simultaneous inhibition of reverse-mode Na⁺/Ca²⁺ exchanger (NCX) and enhancement of sarcoplasmic reticulum (SR) Ca²⁺ uptake. This polypharmacology is essential for accurately modeling ischemia-reperfusion injury and diastolic dysfunction, where both pathways contribute to pathology. Unlike selective NCX inhibitors (e.g., SEA0400) or pure SERCA2a activators, Caldaret provides a validated benchmark, having reduced infarct size by up to 72% in canine models. Ideal for HFpEF and arrhythmia research. Procure with confidence for rigorous, reproducible preclinical studies.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 133804-44-1
Cat. No. B1668228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaldaret
CAS133804-44-1
SynonymsCaldaret;  MCC 135;  MCC-135;  MCC135
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O
InChIInChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16)
InChIKeyDCDFLGVJWQIRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caldaret (MCC-135, CAS 133804-44-1): A Dual-Action Intracellular Ca²⁺ Modulator for Preclinical Cardioprotection Research


Caldaret (MCC-135; 5-methyl-2-(piperazin-1-yl)benzenesulfonic acid monohydrate; CAS 133804-44-1) is an investigational small-molecule intracellular Ca²⁺ handling modulator. It exerts its effects through a dual mechanism: inhibition of the reverse-mode Na⁺/Ca²⁺ exchanger (NCX) and enhancement of Ca²⁺ uptake into the sarcoplasmic reticulum (SR) [1]. Developed by Mitsubishi Pharma Corporation, Caldaret was advanced to Phase II clinical trials for acute myocardial infarction (AMI) and chronic heart failure, where it demonstrated a favorable safety profile but failed to meet primary efficacy endpoints in broad populations, leading to its discontinuation as a clinical candidate [2][3]. Its primary value now lies in its utility as a pharmacological tool for investigating the role of intracellular Ca²⁺ dysregulation in ischemia-reperfusion injury and cardiac dysfunction in preclinical models.

Why Caldaret Cannot Be Substituted with a Generic NCX Inhibitor or SERCA2a Activator for Ca²⁺ Dysregulation Studies


Caldaret's distinct pharmacological profile, characterized by simultaneous inhibition of reverse-mode NCX and enhancement of SR Ca²⁺ uptake, distinguishes it from selective NCX inhibitors (e.g., SEA0400, KB-R7943) and pure SERCA2a activators (e.g., Istaroxime) [1]. This dual action is crucial for addressing the multifaceted Ca²⁺ dysregulation observed in ischemia-reperfusion injury, where both NCX-mediated Ca²⁺ overload and SR dysfunction contribute to pathology [2]. Furthermore, unlike classic calcium channel blockers such as Diltiazem, which reduce infarct size through hemodynamic changes, Caldaret's cardioprotection is mediated by direct improvement of intracellular Ca²⁺ handling, as evidenced by a shift in the infarct size-blood flow relationship [3]. This mechanistic distinction renders Caldaret an indispensable tool for dissecting the specific contributions of Ca²⁺ mishandling pathways in preclinical models, where generic inhibitors would provide an incomplete or misleading picture.

Quantitative Evidence Differentiating Caldaret from NCX Inhibitors, Calcium Channel Blockers, and Other Ca²⁺ Modulators


Superior Infarct Size Reduction in Canine Ischemia-Reperfusion Model Compared to Diltiazem

In a direct head-to-head comparison in a canine model of myocardial infarction (90-min LCX occlusion followed by 4-h reperfusion), Caldaret demonstrated markedly greater infarct size reduction than the calcium channel blocker Diltiazem. Caldaret's efficacy was also dose-dependent, with higher doses yielding greater protection [1].

Cardioprotection Ischemia-Reperfusion Injury Infarct Size Reduction

Mechanism of Cardioprotection: Independent of Hemodynamic Changes (Shift in Infarct Size-Blood Flow Relationship)

Unlike Diltiazem, which reduced infarct size in association with increased endocardial/epicardial blood flow ratio and decreased double-product, Caldaret's cardioprotection was not accompanied by changes in ischemic regional transmural myocardial blood flow (TMBF) or double-product. Importantly, Caldaret shifted the inverse relationship between infarct size and TMBF downward with a flatter slope, indicating a cardioprotective effect that was independent of alterations in myocardial oxygen demand or blood flow [1].

Cardioprotection Mechanism of Action Blood Flow

Disease-Specific Lusitropic Effect in Diabetic Cardiomyopathy Model

In ventricular papillary muscles from diabetic rats (streptozotocin-induced model, 7 months post-induction), Caldaret selectively improved relaxation parameters. It significantly decreased the 80% relaxation time (TR80) and time to peak tension (TTP) without affecting developed tension (DT). This lusitropic effect was not observed in normal rat tissue [1]. In contrast, the β-adrenergic agonist Isoproterenol increased DT and decreased TTP/TR80 only in normal rats, highlighting a distinct, disease-specific profile for Caldaret.

Diabetic Cardiomyopathy Lusitropy Heart Failure

Dual Mechanism: Enhancement of SR Ca²⁺ Uptake and Reduction of SR Ca²⁺ Leakage in Diabetic Cardiomyopathy

In the same diabetic rat model, Caldaret's improvement in relaxation was mechanistically linked to enhanced SR Ca²⁺ uptake and reduced SR Ca²⁺ leakage. Specifically, in skinned fibers from diabetic rat ventricular muscle, Caldaret significantly increased SR Ca²⁺ uptake and decreased SR Ca²⁺ leakage, while having no effect on SR Ca²⁺ release [1]. These effects were not seen in normal tissue, reinforcing its disease-specific action.

Sarcoplasmic Reticulum Diabetic Cardiomyopathy Ca²⁺ Handling

Clinical Reduction in Severe Left Ventricular Dysfunction Post-MI in a Subgroup Analysis

While the primary endpoints of the Phase II CASTEMI trial were not met, a pre-specified subgroup analysis revealed a significant reduction in the incidence of severe left ventricular dysfunction (LV ejection fraction ≤30%) at Day 30 post-infarction. This benefit was observed in the overall cohort and was more pronounced in patients with anterior wall MI and pre-PCI TIMI 0/1 flow [1].

Myocardial Infarction Clinical Trial Left Ventricular Dysfunction

Optimal Preclinical and Translational Research Applications for Caldaret


Investigating the Role of Ca²⁺ Overload in Ischemia-Reperfusion Injury

Caldaret is ideally suited for preclinical studies aimed at quantifying the contribution of intracellular Ca²⁺ dysregulation to myocardial infarct size and dysfunction following ischemia-reperfusion. Its demonstrated ability to reduce infarct size by 51-72% in a canine model, independent of hemodynamic changes, makes it a powerful tool for isolating the specific effects of Ca²⁺ handling modulation on reperfusion injury [1]. Researchers can utilize Caldaret to establish a benchmark for the maximum achievable cardioprotection through this mechanism.

Modeling Lusitropic Dysfunction in Diabetic Cardiomyopathy and HFpEF

Given its disease-specific lusitropic effects in diabetic cardiomyopathy models—decreasing TR80 and TTP without affecting developed tension—Caldaret serves as an excellent pharmacological probe for studying relaxation abnormalities central to HFpEF [1]. Its ability to enhance SR Ca²⁺ uptake and reduce SR Ca²⁺ leakage in this context provides a direct link between molecular mechanism and functional improvement, offering a valuable system for testing hypotheses about SR dysfunction in heart failure.

Comparative Studies of NCX Inhibition vs. Combined NCX/SERCA2a Modulation

Caldaret's dual mechanism (reverse-mode NCX inhibition and SR Ca²⁺ uptake enhancement) enables researchers to directly compare the efficacy of a multi-target approach to that of selective NCX inhibitors (e.g., SEA0400, KB-R7943) or pure SERCA2a activators [1][2]. This is particularly valuable for elucidating the relative importance of each pathway in specific pathological states and for validating the therapeutic potential of polypharmacology in heart failure and ischemia.

Electrophysiological Safety and Arrhythmia Profiling in Large Animal Models

The electropharmacological profile of Caldaret, characterized in halothane-anesthetized dogs, provides a baseline for assessing the pro- or anti-arrhythmic potential of Ca²⁺ handling modulators [1]. The observation that low and middle doses prolonged the ventricular effective refractory period without altering conduction or repolarization suggests a potential anti-arrhythmic effect that warrants further investigation in models of ventricular arrhythmias associated with ischemia or heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caldaret

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.